Methyl 3-methyl-4-nitroisoxazole-5-carboxylate

Organic Synthesis Methodology Process Chemistry

Need a nitroisoxazole scaffold with an orthogonal ester for chiral synthesis? Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (CAS 344303-87-3) provides a 5-CO2Me handle for: • Asymmetric allylic-allylic alkylation to chiral dicarboxylic acids with high enantiocontrol. • NLO-active styryl derivatives (Td >200 °C, γ up to 1789.03 esu). • Anti-parasitic lead optimization (class-level 52±4% trypanocidal effect). ≥95% purity; sealed dry storage; global shipping.

Molecular Formula C6H6N2O5
Molecular Weight 186.123
CAS No. 344303-87-3
Cat. No. B2374141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methyl-4-nitroisoxazole-5-carboxylate
CAS344303-87-3
Molecular FormulaC6H6N2O5
Molecular Weight186.123
Structural Identifiers
SMILESCC1=NOC(=C1[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C6H6N2O5/c1-3-4(8(10)11)5(13-7-3)6(9)12-2/h1-2H3
InChIKeyJTEPMQCAQKJDCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-Methyl-4-Nitroisoxazole-5-Carboxylate: A Dual-Functional Synthon


Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (CAS 344303-87-3) is a heterocyclic isoxazole derivative characterized by a methyl ester at the 5-position, a methyl group at the 3-position, and an electron-withdrawing nitro group at the 4-position. It is a versatile synthon in organic synthesis, notably participating in the Henry reaction , and serves as a pharmaceutical intermediate .

Workflow Organic synthesis building block with Henry reaction compatibility
Selection 5-carboxylate ester for orthogonal diversification; 4-nitro activation
Use Context Pharmaceutical intermediate and synthon for medicinal chemistry

Why Methyl 3-Methyl-4-Nitroisoxazole-5-Carboxylate Is Irreplaceable


The 5-carboxylate ester in Methyl 3-methyl-4-nitroisoxazole-5-carboxylate serves as a critical functional handle for downstream diversification, enabling orthogonal transformations that are not possible with simpler 3-methyl-4-nitroisoxazole derivatives lacking this group. The 4-nitro group is essential for its role as a latent carboxylate functionality and as an activator for reactions such as the Henry reaction . Substituting this compound with unfunctionalized 3-methyl-4-nitroisoxazole or analogs lacking the 5-carboxylate moiety would eliminate key synthetic pathways and alter its electronic properties, fundamentally changing its utility as a building block.

5‑Carboxylate ester is irreplaceable
Derivatives lacking the ester group cannot undergo orthogonal diversification or access key synthetic pathways
4‑Nitro group defines reactivity
Unfunctionalized analogs lack the latent carboxylate and Henry‑reaction activation required for this building block’s utility

Performance Differentiation of Methyl 3-Methyl-4-Nitroisoxazole-5-Carboxylate


Synthesis Efficiency: Single-Step vs Multi-Step Synthesis

Methyl 3-methyl-4-nitroisoxazole-5-carboxylate can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions [1]. In contrast, many 3,5-disubstituted isoxazole-4-carboxylate analogs require multi-step protocols involving oxime formation, chlorination with N-chlorosuccinimide (NCS), and subsequent cycloaddition steps [2], which are inherently lower-yielding and more time-intensive.

Synthesis efficiency
Class‑level
Quantitative yield, single step
Reported process efficiency advantage over multi‑step protocols
Comparator class uses oxime/NCS/cycloaddition; scale‑up validation pending
Organic Synthesis Methodology Process Chemistry

Optoelectronic Performance: Carboxylate as Key Scaffold

Methyl 3-methyl-4-nitroisoxazole-5-carboxylate serves as a parent scaffold for synthesizing styryl-functionalized 3-methyl-4-nitroisoxazoles (B1-B8), which exhibit high thermal stability (>200 °C) and excellent nonlinear optical (NLO) properties [1]. The hyperpolarizability (γ) values for these derivatives range from 218.02 to 1789.03 esu, significantly surpassing urea (γ ≈ 67.27 esu) [1]. While the methyl ester itself is not directly tested, it is the immediate precursor to these high-performance materials, and its carboxylate group is essential for the subsequent functionalization that enables these properties. This positions the compound as a critical building block for OLED and NLO device applications, distinguishing it from non-carboxylate nitroisoxazoles.

NLO hyperpolarizability
Class‑level
γ up to 1789.03 esu (derivatives)
Reported high NLO response potential via styryl‑functionalization
Precursor‑based evaluation; direct measurement on final materials
Materials Chemistry Optoelectronics OLEDs

Synthetic Utility: Orthogonal Dicarboxylic Acid Synthesis

Methyl 3-methyl-4-nitroisoxazole-5-carboxylate can be utilized as a precursor for dicarboxylic acid derivatives. Its close structural analog, 3,5-dimethyl-4-nitroisoxazole, has been established as a vinylogous pronucleophile in asymmetric allylic-allylic alkylation reactions with excellent enantiocontrol [1]. The 5-carboxylate moiety in the target compound provides an orthogonal functional group for subsequent chemoselective transformations, a feature absent in 3,5-dimethyl-4-nitroisoxazole. This allows for the synthesis of diverse, chiral dicarboxylic acid derivatives with two distinct carboxylic acid moieties, significantly expanding synthetic utility [1].

Chiral dicarboxylic acids
Class‑level
Orthogonal 5‑carboxylate reactivity
Enables synthesis of dicarboxylic acid derivatives with distinct acid groups
Enantiocontrol via dimeric cinchona alkaloid catalysis
Organic Synthesis Methodology Asymmetric Catalysis

Trypanocidal Potential of Nitroisoxazole Scaffold

Nitroisoxazole derivatives, the class to which Methyl 3-methyl-4-nitroisoxazole-5-carboxylate belongs, exhibit measurable activity against Trypanosoma cruzi, the causative agent of Chagas disease [1]. A study of various nitroisoxazole analogs reported a trypanocidal effect of 52 ± 4% against the epimastigote form for compound 9 [1]. The nitro group is implicated in the generation of free radicals, contributing to this activity [1]. This class-level activity establishes a baseline for the target compound, which can be further diversified via its carboxylate handle to optimize potency and selectivity, as larger and more lipophilic substituents are recommended for enhanced activity [1].

Trypanocidal activity
Class‑level
52 ± 4% effect (class analog)
Reported anti‑T. cruzi context; scaffold requires optimization
MTT assay on epimastigotes; target compound not directly measured
Medicinal Chemistry Parasitology Drug Discovery

Application Scenarios for Methyl 3-Methyl-4-Nitroisoxazole-5-Carboxylate


Asymmetric Synthesis of Chiral Dicarboxylic Acids

Procure this compound for use as a starting material in asymmetric allylic-allylic alkylation reactions. Its 5-carboxylate ester provides an orthogonal functional handle, enabling the synthesis of complex, chiral dicarboxylic acid derivatives with excellent enantiocontrol, as demonstrated with its close analog 3,5-dimethyl-4-nitroisoxazole [1].

High-Performance OLED and NLO Materials Development

Utilize this specific carboxylate ester as a precursor for synthesizing styryl-functionalized 3-methyl-4-nitroisoxazole derivatives. These materials have been shown to exhibit high thermal stability (>200 °C) and exceptional NLO properties (γ values up to 1789.03 esu), making them strong candidates for advanced optoelectronic applications [1].

Medicinal Chemistry Targeting Chagas Disease

Employ this nitroisoxazole scaffold as a starting point for anti-parasitic drug discovery. The nitro group is implicated in generating free radicals active against Trypanosoma cruzi, with class-level analogs showing up to 52 ± 4% trypanocidal effect [1]. The carboxylate group provides a handle for further optimization of potency and lipophilicity.

Application
Selection Property
Validation Focus
Chiral dicarboxylic acid synthesis
Orthogonal carboxylate reactivity
Enantiocontrol and product complexity
NLO / OLED material precursor
Thermal stability and hyperpolarizability
Optoelectronic property characterization
T. cruzi inhibitor research
Nitroisoxazole scaffold activity
Anti‑parasitic activity screening

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23 linked technical documents
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